![molecular formula C12H17N3O2 B3013667 Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate CAS No. 2248396-45-2](/img/structure/B3013667.png)
Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate, also known as EPPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EPPC is a cyclopentane-based molecule that contains a pyrazinylamino group and an ethyl ester group.
Mechanism of Action
The mechanism of action of Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate is not fully understood, but it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in cells. Specifically, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate can alter the expression of genes involved in cell growth and proliferation, leading to its anticancer activity.
Biochemical and Physiological Effects:
Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been shown to have both biochemical and physiological effects. Biochemically, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate can alter the expression of genes involved in cell growth and proliferation, as mentioned above. Physiologically, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has also been shown to regulate the immune response by inhibiting the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate does not inhibit all HDAC isoforms, which can lead to unwanted side effects. Additionally, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been shown to be relatively non-toxic in animal studies. However, one limitation of using Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate and its effects on gene expression. Finally, further optimization of the synthesis method for Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate could lead to increased yield and purity, making it more accessible for research purposes.
Conclusion:
Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate, or Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been shown to exhibit anticancer and antiviral activity, and has potential uses as a therapeutic agent for neurodegenerative diseases. While there are limitations to using Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate in lab experiments, its specificity for HDAC inhibition and relative non-toxicity make it a promising candidate for further research.
Synthesis Methods
The synthesis of Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate involves the reaction of cyclopentanone with pyrazine-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then esterified with ethyl chloroformate to yield Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate. This method has been optimized in recent years to increase the yield and purity of Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate.
Scientific Research Applications
Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has also been shown to have antiviral activity against the hepatitis C virus. Additionally, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)9-3-4-10(7-9)15-11-8-13-5-6-14-11/h5-6,8-10H,2-4,7H2,1H3,(H,14,15)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHFQLKMGIRTQP-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.